molecular formula C18H18ClNO2 B5713093 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline

1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline

Cat. No. B5713093
M. Wt: 315.8 g/mol
InChI Key: UJUBYLACBLVSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline, also known as CI-994, is a synthetic compound that belongs to the class of N-hydroxyalkylindole derivatives. It is a potent inhibitor of histone deacetylases (HDACs) and has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Mechanism of Action

1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline exerts its pharmacological effects by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting HDAC activity, 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline increases the acetylation of histone proteins, leading to chromatin relaxation and gene expression. This results in the upregulation of various genes involved in cell cycle arrest, apoptosis, and differentiation, leading to the inhibition of cancer cell growth and the promotion of neuronal survival and differentiation.
Biochemical and Physiological Effects:
1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of various genes involved in these processes, such as p21, p27, Bax, and caspase-3. It has also been shown to promote neuronal survival and differentiation by upregulating the expression of various genes involved in these processes, such as BDNF, NGF, and CREB. In addition, 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, by inhibiting the activity of HDACs in immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline in lab experiments is its potent and selective inhibition of HDACs, which allows for the study of the role of HDACs in various biological processes. In addition, 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for clinical development. However, one of the limitations of using 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline in lab experiments is its relatively low solubility in water, which may limit its bioavailability and require the use of organic solvents. Another limitation is its potential off-target effects, as HDACs have many non-histone substrates that may be affected by 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline.

Future Directions

There are several future directions for the study of 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline. One direction is the development of more potent and selective HDAC inhibitors based on the structure of 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline. Another direction is the investigation of the role of HDACs in various biological processes, such as immune cell function, neuronal survival and differentiation, and epigenetic regulation of gene expression. Furthermore, the clinical development of 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline and other HDAC inhibitors for the treatment of cancer, neurodegenerative disorders, and inflammatory diseases is an important future direction.

Synthesis Methods

The synthesis of 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline involves the reaction of 4-chlorophenol with 2-methyl-2-propanol in the presence of an acid catalyst to form 2-(4-chlorophenoxy)-2-methylpropanol. This intermediate is then reacted with indoline in the presence of a base catalyst to yield 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline. The overall yield of the synthesis is around 40-50%, and the purity of the final product can be increased by recrystallization.

Scientific Research Applications

1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and doxorubicin. In neurodegenerative disorders, 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. In inflammatory diseases, 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, in animal models of arthritis and colitis.

properties

IUPAC Name

2-(4-chlorophenoxy)-1-(2,3-dihydroindol-1-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-18(2,22-15-9-7-14(19)8-10-15)17(21)20-12-11-13-5-3-4-6-16(13)20/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUBYLACBLVSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC2=CC=CC=C21)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)-2-methylpropan-1-one

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